molecular formula C23H25O7PS B10771590 4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid

4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid

Cat. No.: B10771590
M. Wt: 476.5 g/mol
InChI Key: ZMOCESLEEQXYRI-UHFFFAOYSA-N
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Description

The compound “PMID19191557C8” is also known by its synonyms GTPL3128 and BDBM50049215 . It is a molecule of interest in various scientific fields due to its unique properties and potential applications. This compound has been investigated for its therapeutic potential and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “PMID19191557C8” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of “PMID19191557C8” is scaled up to meet the demand. The process involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: “PMID19191557C8” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives.

Scientific Research Applications

“PMID19191557C8” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating various diseases and conditions.

    Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which “PMID19191557C8” exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific proteins and enzymes in the body, altering their activity.

    Pathways: It affects various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

“PMID19191557C8” can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H25O7PS

Molecular Weight

476.5 g/mol

IUPAC Name

4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C23H25O7PS/c24-31(25,26)23(32(27,28)29)15-7-11-19-10-6-13-21(17-19)30-22-14-5-4-12-20(22)16-18-8-2-1-3-9-18/h1-6,8-10,12-14,17,23H,7,11,15-16H2,(H2,24,25,26)(H,27,28,29)

InChI Key

ZMOCESLEEQXYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=CC(=C3)CCCC(P(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

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